

# in vivo and in vitro biological activities of hispidulin

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## Compound of Interest

Compound Name: *Hispidulin*

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An In-Depth Technical Guide to the Biological Activities of **Hispidulin**

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Hispidulin** (6-methoxy-5,7,4'-trihydroxyflavone) is a natural flavonoid found in various medicinal plants, such as *Saussurea involucrata* and *Artemisia vestita*.<sup>[1][2]</sup> This compound has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities.<sup>[3]</sup> Numerous in vitro and in vivo studies have demonstrated its potential as an anticancer, anti-inflammatory, and neuroprotective agent.<sup>[3][4]</sup> **Hispidulin** exerts its effects by modulating a variety of cellular signaling pathways implicated in the pathogenesis of numerous diseases.<sup>[5][6]</sup> This technical guide provides a comprehensive overview of the biological activities of **hispidulin**, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

## Anticancer Activities

**Hispidulin** has shown potent anticancer properties across a range of cancer types by affecting cell proliferation, apoptosis, angiogenesis, and metastasis.<sup>[3][5]</sup>

## In Vitro Anticancer Activities

**Hispidulin** inhibits the proliferation of various cancer cell lines in a dose-dependent manner. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC<sub>50</sub>), which represents

the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Cytotoxicity of **Hispidulin** (IC50 Values)

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Citation
NCI-H460	Non-Small-Cell Lung Cancer	~15-30	Not Specified	[1]
A549	Non-Small-Cell Lung Cancer	Not Specified	Not Specified	[1][7]
HepG2	Hepatocellular Carcinoma	Not Specified	Not Specified	[8]
A2058	Melanoma	Not Specified	Not Specified	[9]
Pancreatic Cancer Cells	Pancreatic Cancer	Not Specified	Not Specified	[10]

| Human Ovarian Cancer Cells| Ovarian Cancer | Not Specified | Not Specified |[1] |

## In Vivo Anticancer Activities

In vivo studies using xenograft models have confirmed **hispidulin**'s ability to suppress tumor growth.

Table 2: In Vivo Tumor Growth Inhibition by **Hispidulin**

Cancer Type	Animal Model	Dosage	Treatment Duration	Tumor Growth Inhibition	Citation
Non-Small-Cell Lung Cancer	NCI-H460 Xenograft Mouse	Not Specified	Not Specified	Significant reduction in tumor volume and weight.	<a href="#">[1]</a> <a href="#">[11]</a>
Pancreatic Cancer	Pancreatic Tumor Xenograft Mouse	20 mg/kg daily	35 days	Significant inhibition of tumor growth.	<a href="#">[2]</a> <a href="#">[10]</a>
Nasopharyngeal Carcinoma	CNE-2Z Xenograft Mouse	20 and 40 mg/kg	Not Specified	Significant suppression of tumor growth.	<a href="#">[4]</a> <a href="#">[12]</a>

| Melanoma | A2058 Xenograft Model | Not Specified | Not Specified | Significant inhibition of tumor growth. [\[9\]](#) |

## Mechanisms of Anticancer Action

**Hispidulin's** anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[\[5\]](#)

- **Apoptosis Induction:** **Hispidulin** triggers programmed cell death in cancer cells. One key mechanism is the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress.[\[1\]](#)[\[7\]](#) This activation of the ER stress pathway, involving proteins like p-eIF2 $\alpha$ , ATF4, and CHOP, culminates in apoptosis.[\[1\]](#) Furthermore, **hispidulin**-induced apoptosis is associated with the upregulation of cleaved caspase-3 and cleaved poly [ADP-ribose] polymerase (PARP).[\[7\]](#)[\[11\]](#) In some cancer cells, it induces apoptosis via mitochondrial dysfunction.[\[8\]](#)
- **Cell Cycle Arrest:** **Hispidulin** can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, it has been reported to induce G1/S phase arrest in

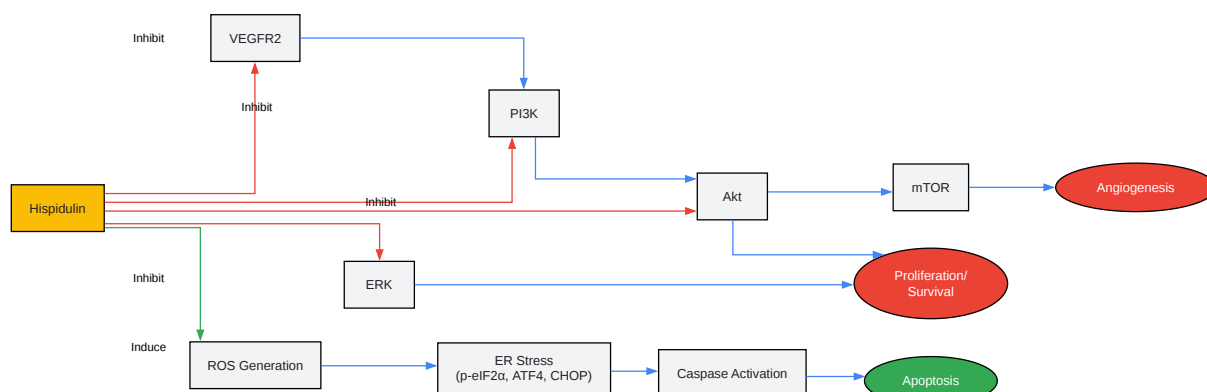
gastric cancer cells and G0/G1 phase arrest in renal cell carcinoma and liver cancer cells.[1][8]

- **Anti-Angiogenesis:** The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. **Hispidulin** has been shown to suppress angiogenesis in human pancreatic cancer by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][10]
- **Anti-Metastasis:** **Hispidulin** can inhibit the invasion and migration of cancer cells, key processes in metastasis.[4] In melanoma cells, it suppresses migration by downregulating matrix metalloproteinase-2 (MMP-2) expression.[9]

## Key Signaling Pathways in Anticancer Activity

**Hispidulin** modulates several critical signaling pathways to exert its anticancer effects.

- **PI3K/Akt/mTOR Pathway:** This pathway is a central regulator of cell growth, proliferation, and survival. **Hispidulin** suppresses the VEGF-triggered activation of PI3K, Akt, and mTOR in endothelial cells, thereby inhibiting angiogenesis.[2][10] It also inhibits the PI3K/Akt pathway in liver and melanoma cancer cells to induce apoptosis.[8][9]
- **MAPK/ERK Pathway:** The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival. **Hispidulin** has been found to reduce the phosphorylation of ERK in melanoma cells, contributing to its anti-proliferative effects.[9]
- **ER Stress Pathway:** **Hispidulin** induces ROS-mediated apoptosis in non-small-cell lung cancer cells by activating the ER stress pathway.[1][7][13]



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Caption: **Hispidulin's** anticancer signaling pathways.

## Anti-inflammatory Activities

**Hispidulin** demonstrates significant anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating key inflammatory signaling pathways.[14]

## In Vitro and In Vivo Anti-inflammatory Effects

In vitro, **hispidulin** has been shown to downregulate LPS-induced inflammatory responses.[15] For instance, in LPS-activated BV2 microglia, it inhibits the production of nitric oxide (NO), ROS, and pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[14][16]

In vivo, the carrageenan-induced paw edema model is commonly used to assess acute inflammation.[17][18] **Hispidulin** has been shown to effectively reduce paw swelling in this model, demonstrating its potent anti-inflammatory properties.[19] It also attenuates LPS-induced acute kidney injury in mice by reducing pro-inflammatory cytokine expression.[15]

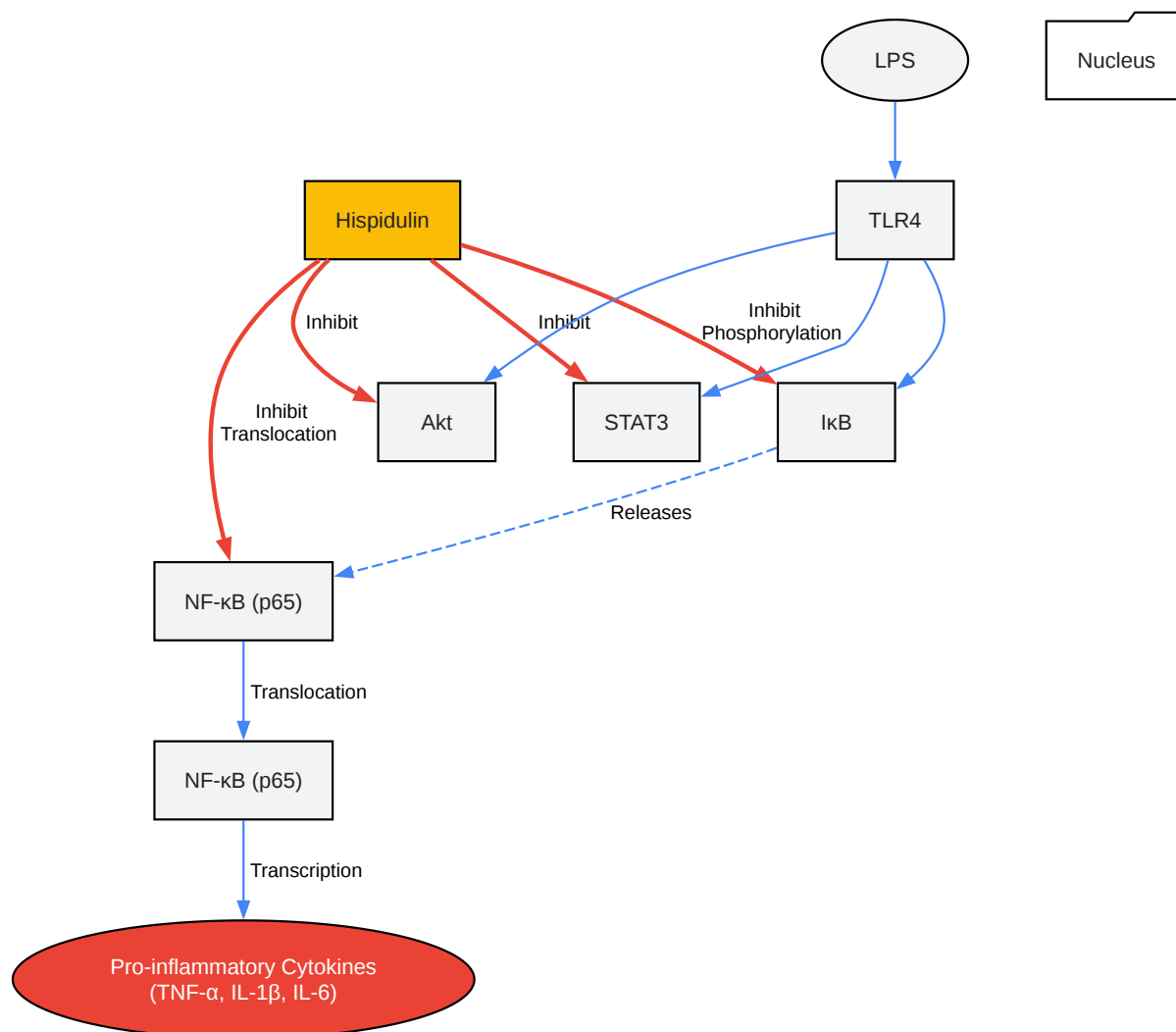
Table 3: Anti-inflammatory Effects of **Hispidulin**

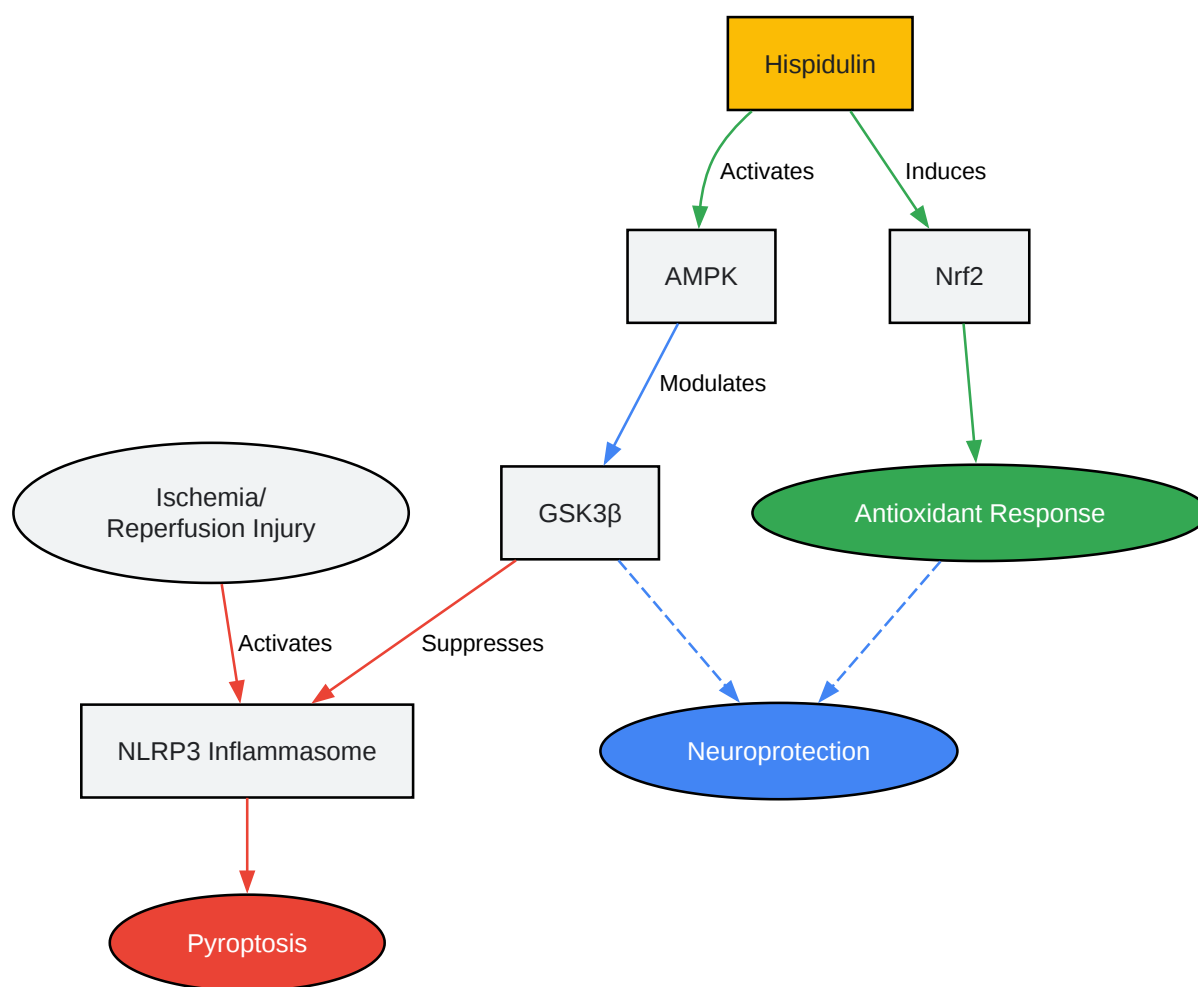
Model	Key Findings	Citation
LPS-stimulated BV2 Microglia (in vitro)	Dose-dependent reduction of NO, ROS, TNF- $\alpha$ , IL-1 $\beta$ , IL-6.	[14][16]
Kainic Acid-induced Hippocampal Injury (in vivo)	Suppression of microglial activation and production of IL-1 $\beta$ , IL-6, and TNF- $\alpha$ .	[4][12]
P. gingivalis LPS-stimulated HUVECs (in vitro)	Downregulation of inflammatory responses.	[15]

| Allergic Airway Inflammation Model (in vivo) | Alleviates mast cell-mediated inflammation. |[20]

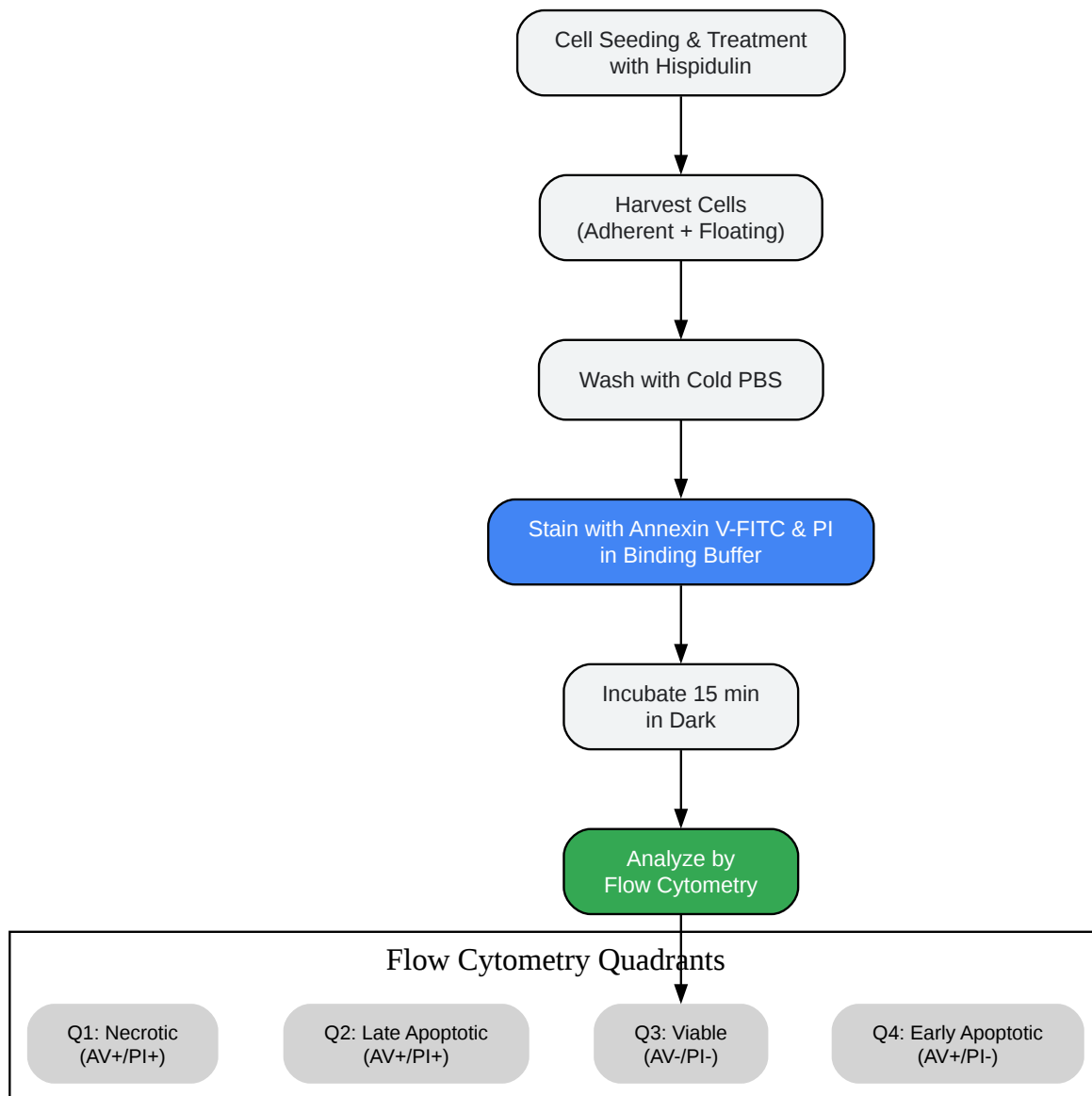
## Key Signaling Pathways in Anti-inflammatory Activity

- **NF- $\kappa$ B Pathway:** The transcription factor NF- $\kappa$ B is a master regulator of inflammation.[16] In resting cells, it is held in the cytoplasm by its inhibitor, I $\kappa$ B. Inflammatory stimuli lead to I $\kappa$ B phosphorylation and degradation, allowing NF- $\kappa$ B (p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] **Hispidulin** inhibits this process by suppressing the phosphorylation of NF- $\kappa$ B/I $\kappa$ B, thus preventing nuclear translocation of p65.[14][15]
- **MAPK and STAT3 Pathways:** **Hispidulin** also suppresses the activation of MAPKs (such as ERK, JNK, and p38) and STAT3, which are also involved in the inflammatory response.[14][21]
- **Nrf2/HO-1 Pathway:** **Hispidulin** can exert antioxidant effects by modulating the Nrf2/HO-1 signaling pathway, which plays a role in resolving inflammation.[20]









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